molecular formula C21H24ClNO5S B3528847 Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate

Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate

Cat. No.: B3528847
M. Wt: 437.9 g/mol
InChI Key: RILBAOUQDZHIAR-UHFFFAOYSA-N
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Description

Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate is a complex organic compound that features a piperidine ring, a sulfonyl group, and a chlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate typically involves multiple steps. One common route starts with the preparation of 4-benzylpiperidine, which can be synthesized by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring . The next step involves the introduction of the sulfonyl group, which can be achieved using sulfonyl chloride reagents under basic conditions. Finally, the chlorophenoxy moiety is introduced through a nucleophilic substitution reaction with a suitable chlorophenol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate involves its interaction with specific molecular targets. For instance, it may act as a monoamine oxidase inhibitor, affecting the levels of neurotransmitters such as dopamine and serotonin . The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate is unique due to the presence of the sulfonyl and chlorophenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[4-(4-benzylpiperidin-1-yl)sulfonyl-2-chlorophenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO5S/c1-27-21(24)15-28-20-8-7-18(14-19(20)22)29(25,26)23-11-9-17(10-12-23)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILBAOUQDZHIAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate
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Methyl {4-[(4-benzylpiperidin-1-yl)sulfonyl]-2-chlorophenoxy}acetate
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